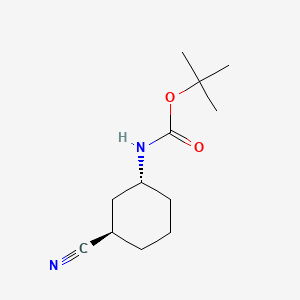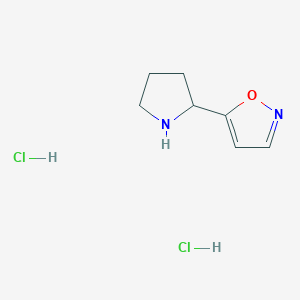
5-Pyrrolidin-2-ylisoxazole dihydrochloride
Overview
Description
5-Pyrrolidin-2-ylisoxazole dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Pyrrolidin-2-ylisoxazole dihydrochloride consists of a pyrrolidine ring attached to an isoxazole ring .Scientific Research Applications
Organocatalysis in Asymmetric Conjugate Addition
5-Pyrrolidin-2-yltetrazole, a related compound, has been identified as a versatile organocatalyst in asymmetric conjugate addition reactions. It's particularly effective in the addition of nitroalkanes to enones, showcasing broad substrate scope and short reaction times (Mitchell et al., 2006).
Multicomponent Synthesis Processes
A method involving a multicomponent synthesis of 5-aminooxazole, starting from simple inputs, has been developed. This process includes a novel scaffold-generating reaction leading to the formation of pyrrolo[3,4-b]pyridin-5-one (Janvier et al., 2002).
Cascade Reactions for Benzoxazoles Synthesis
Pyrrolidine has been used to catalyze a [4 + 1] annulation reaction of ynals with N-protected-2-aminophenols, leading to high yields of benzoxazoles. This represents an alternative approach to synthesizing biologically important benzoxazoles (Song et al., 2013).
Antioxidant Agent Development
Reactions involving 5-arylazo-2-chloroacetamido-4-methylthiazole have led to the creation of thiobenzothiazolyl and amino-pyrrolidinone derivatives. These derivatives show promising antioxidant activity, backed by quantum chemical calculations and molecular docking studies (Hossan, 2020).
Ring Opening Reactions
Pyrrolidine has been used in ring-opening reactions of specific dioxane diones, demonstrating the versatility of pyrrolidine-based compounds in organic synthesis (Šafár̆ et al., 2000).
Photo-/Thermochromic and Photoluminescent Switching Behaviors
Chlorobismuthate hybrids, paired with pyrrolidine derivatives, exhibit unique properties like photo- and thermochromism, and photoluminescence. This indicates potential applications in material science and photonic devices (Li et al., 2016).
Novel Synthetic Methods
Synthetic methods involving pyrrolidine derivatives have led to new compounds with various applications, including the creation of novel cyclic compounds and potential pharmaceuticals (Gómez-García et al., 2016).
Enzyme Inhibition
Compounds containing pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects on caspase-3, an enzyme involved in apoptosis. This research contributes to the development of potential therapeutic agents (Jiang & Hansen, 2011).
Antimicrobial and Antifungal Activity
Spiro pyrrolidines have been screened for their antimicrobial and antifungal activities against various human pathogenic bacteria and dermatophytic fungi. This highlights their potential use in treating infections (Raj et al., 2003).
properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCIBLKWPVWIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidin-2-ylisoxazole dihydrochloride | |
CAS RN |
1993054-67-3 | |
| Record name | 5-Pyrrolidin-2-ylisoxazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



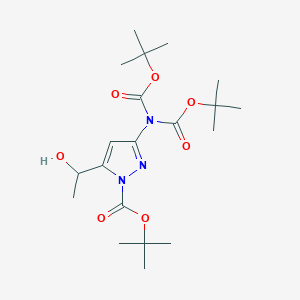
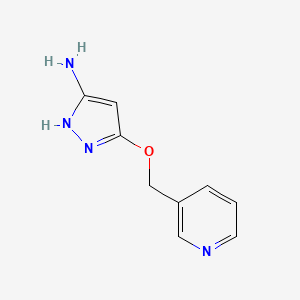
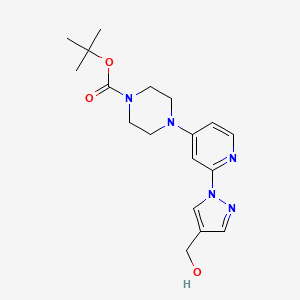
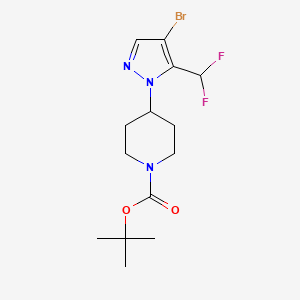
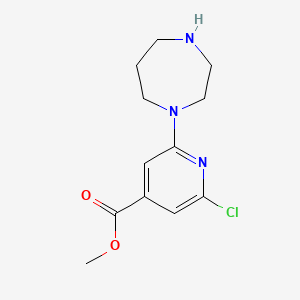
![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)
![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)
